molecular formula C14H20N2O B4666197 1-(4-ethylbenzoyl)-4-methylpiperazine

1-(4-ethylbenzoyl)-4-methylpiperazine

Cat. No.: B4666197
M. Wt: 232.32 g/mol
InChI Key: IDTDJKPGRYYMBN-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzoyl)-4-methylpiperazine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. With the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol, this molecule features a piperazine ring, a common structural motif in drug discovery known for contributing to pharmacological activity and influencing the pharmacokinetic properties of a molecule . The piperazine scaffold is a privileged structure in the design of bioactive molecules and is found in compounds investigated for a range of therapeutic areas . Piperazine derivatives are frequently explored as key synthetic intermediates and core structures in the development of novel therapeutic agents . For instance, structurally related compounds containing the piperazine moiety are being actively researched for their potential in oncology . This product is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this compound as a versatile building block for further chemical synthesis or as a standard in analytical studies.

Properties

IUPAC Name

(4-ethylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-12-4-6-13(7-5-12)14(17)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTDJKPGRYYMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Benzoyl Group

Compound Name Substituent on Benzoyl Key Properties Reference
1-(4-Methyl benzoyl)-4-methylpiperazine Methyl (CH₃) Higher lipophilicity than unsubstituted analogs; moderate receptor binding
1-(4-Ethyl benzoyl)-4-methylpiperazine Ethyl (C₂H₅) Increased steric bulk and lipophilicity; potential for enhanced CNS penetration (inferred)
1-(4-Nitro benzoyl)-4-methylpiperazine Nitro (NO₂) Strong electron-withdrawing effect; may enhance binding to enzymes (e.g., kinases)

Key Findings :

  • Ethyl vs. However, excessive lipophilicity could reduce aqueous solubility, a critical factor in drug design .

Piperazine Ring Modifications

Compound Name Piperazine Substituent Biological Activity Reference
1-(4-Ethylbenzoyl)-4-methyl piperazine Methyl (CH₃) Likely modulates dopamine/serotonin receptors (inferred)
1-(4-Ethylbenzoyl)-4-phenyl piperazine Phenyl (C₆H₅) Enhanced steric hindrance; possible antipsychotic activity
1-(4-Ethylbenzoyl)-4-nitrophenyl piperazine 4-Nitrophenyl (NO₂-C₆H₄) High binding affinity for σ receptors

Key Findings :

  • Methyl vs. Phenyl-substituted analogs (e.g., 1-benzylpiperazine derivatives) often exhibit stronger binding to dopamine D₂ receptors .
  • Nitrophenyl Substituent : The 4-nitrophenyl group in analogs like 1-(4-methylbenzoyl)-4-(4-nitrophenyl)piperazine introduces both steric and electronic effects, enhancing selectivity for enzymes such as phosphodiesterases .

Key Findings :

  • Ethylbenzoyl vs. Halogenated Analogs : While this compound lacks halogen atoms, its ethyl group may balance lipophilicity and metabolic stability. Halogenated analogs (e.g., bromo/fluoro derivatives) show stronger antimicrobial activity due to increased electrophilicity and membrane interaction .
  • Ethoxy vs. Ethyl : Ethoxy groups (as in ) enhance water solubility compared to ethyl, suggesting that this compound may require formulation optimization for bioavailability.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-ethylbenzoyl)-4-methylpiperazine to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires:

  • Coupling Reactions : Use benzoic acid derivatives and N-substituted piperazines with coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to form the aroyl-piperazine bond .
  • Reaction Conditions : Control temperature (e.g., −10°C to RT for stepwise activation) and solvent choice (e.g., DMF for polar intermediates) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel) or recrystallization to isolate the compound, with purity confirmed via HPLC or TLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the piperazine ring and benzoyl group .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as seen in analogous 1-aroylpiperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

  • Reproducibility Checks : Standardize experimental conditions (e.g., cell lines, animal models, dosage) to eliminate variability .
  • Analytical Validation : Re-analyze compound purity in conflicting studies; impurities (e.g., unreacted intermediates) may skew results .
  • Orthogonal Assays : Compare results across multiple assays (e.g., receptor binding vs. functional cellular assays) to confirm target engagement .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Systematic Substitution : Modify the ethylbenzoyl group (e.g., halogenation, methoxy substitution) and piperazine methyl group to assess effects on receptor affinity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with targets like neurotransmitter receptors .
  • Pharmacokinetic Profiling : Measure logP and metabolic stability to correlate structural changes with bioavailability .

Q. How can in vivo models be designed to evaluate the pharmacokinetic properties of this compound?

Methodological Answer:

  • Rodent Models : Administer the compound intravenously/orally to calculate bioavailability (F%) and half-life (t½) .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs .
  • Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites in plasma and urine .

Q. What experimental approaches are suitable for identifying off-target interactions of this compound?

Methodological Answer:

  • Broad-Panel Screening : Test against GPCR, kinase, and ion channel panels (e.g., Eurofins Cerep) to detect off-target binding .
  • Thermal Shift Assays : Monitor protein stabilization to identify unintended targets .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in crystallographic data vs. computational predictions for this compound?

Methodological Answer:

  • Force Field Adjustments : Refine molecular dynamics simulations using experimental crystallographic data (e.g., torsion angles from X-ray structures) .
  • Electron Density Analysis : Re-exclude disordered regions in crystallographic models to improve accuracy .
  • Hybrid QM/MM Methods : Combine quantum mechanics (QM) for electronic interactions with molecular mechanics (MM) for bulk effects .

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post-Hoc Tests : Compare efficacy across dose groups (e.g., Tukey’s test for multiple comparisons) .
  • Bootstrap Resampling : Estimate confidence intervals for parameters like maximum effect (Emax) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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